Tapentadol-d5 O-beta-D-Glucuronide is a stable isotope-labeled derivative of tapentadol, an opioid analgesic. This compound is primarily utilized in pharmacokinetic studies to understand the metabolism and excretion of tapentadol in biological systems. Tapentadol itself is recognized for its dual mechanism of action as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor, making it effective for treating moderate to severe pain, including neuropathic pain.
Tapentadol-d5 O-beta-D-Glucuronide is synthesized from tapentadol through glucuronidation, a common metabolic pathway for many drugs. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, allowing for precise tracking during metabolic studies.
Tapentadol-d5 O-beta-D-Glucuronide falls under the category of analgesics and specifically within the subclass of opioid analgesics. Its classification as a glucuronide derivative places it in the group of phase II metabolites, which are typically more water-soluble than their parent compounds, facilitating their excretion.
The synthesis of Tapentadol-d5 O-beta-D-Glucuronide involves several key steps:
The reaction conditions often involve:
The molecular formula for Tapentadol-d5 O-beta-D-Glucuronide is with a molecular weight of approximately 402.49 g/mol . The structure features a tapentadol core linked to a glucuronic acid moiety through an ether bond.
Key structural data includes:
Tapentadol-d5 O-beta-D-Glucuronide can participate in various chemical reactions, primarily due to its functional groups:
Common reagents used in these reactions include:
Tapentadol-d5 O-beta-D-Glucuronide primarily serves as a metabolite in studies assessing the pharmacodynamics and pharmacokinetics of tapentadol. Its mechanism involves:
This dual action contributes to its effectiveness in managing pain while also providing insights into its metabolic pathways when studying the glucuronide form.
While specific physical properties like boiling point and melting point are not extensively documented for Tapentadol-d5 O-beta-D-Glucuronide, general characteristics include:
Key chemical properties include:
Relevant data such as LogP (partition coefficient) and PSA (polar surface area) are important for predicting bioavailability and permeability but are not explicitly detailed in available sources.
Tapentadol-d5 O-beta-D-Glucuronide has several scientific applications:
Deuterated analogs like Tapentadol-d5 O-β-D-Glucuronide serve as indispensable internal standards in quantitative mass spectrometry-based analyses. The strategic substitution of five hydrogen atoms with deuterium atoms ([²H] or D) creates a distinct mass shift (+5 Da) without altering chemical behavior, enabling precise differentiation from endogenous analytes during metabolite quantification. This isotopic labeling minimizes matrix effects and ionization variability in complex biological samples such as urine or plasma [4] [6]. For tapentadol studies, the deuterated glucuronide facilitates accurate tracking of the parent drug's metabolic fate, particularly crucial given tapentadol's polymorph-independent metabolism—a significant advantage over cytochrome P450-dependent opioids like tramadol [1] [5].
Table 1: Key Properties of Tapentadol-d5 O-β-D-Glucuronide
Property | Specification |
---|---|
Chemical Structure | Tapentadol conjugated to β-D-glucuronic acid at phenolic oxygen, with five deuterium atoms |
Molecular Formula | C₂₀H₂₆D₅NO₇ (Deuterated form of C₂₀H₃₁NO₇) |
Primary Application | Internal standard for LC-MS/MS and GC-MS quantification of tapentadol metabolites |
Storage Conditions | -20°C in certified 100 μg/mL solutions (acetonitrile:water) |
Key Analytical Techniques | Liquid chromatography (LC), Gas chromatography (GC), Mass spectrometry (MS) |
Glucuronidation represents the dominant Phase II metabolic pathway for tapentadol, accounting for approximately 55% of its urinary excretion as Tapentadol O-β-D-Glucuronide [5]. This reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes—primarily UGT1A9 and UGT2B7—converts tapentadol into a polar, inactive conjugate ready for renal elimination. Unlike cytochrome P450-mediated metabolism, glucuronidation exhibits minimal genetic polymorphism influence, reducing interpatient variability in tapentadol clearance [3]. The reaction proceeds via nucleophilic attack by the phenolic oxygen of tapentadol on the anomeric carbon of UDP-α-D-glucuronic acid, forming a stable β-conjugate. Pharmacokinetically, this pathway contributes to tapentadol's predictable linear pharmacokinetics across pediatric and adult populations, as glucuronidation capacity matures early in development [3] [5].
Table 2: Metabolic Fate of Tapentadol in Humans
Metabolic Pathway | Metabolite | Excretion Percentage | Bioactivity |
---|---|---|---|
Glucuronidation | Tapentadol-O-β-D-Glucuronide | ~55% | Inactive |
Sulfation | Tapentadol-O-Sulfate | ~15% | Inactive |
CYP2C9/CYP2C19 Oxidation | N-desmethyl Tapentadol | ~13% | Inactive |
CYP2D6 Hydroxylation | Hydroxy Tapentadol | ~2% | Inactive |
Unchanged Parent Drug | Tapentadol | ~3% | Active |
Despite established glucuronidation pathways, critical knowledge gaps persist regarding interindividual variability in Tapentadol O-β-D-Glucuronide formation kinetics. Current research objectives focus on: (1) Quantifying UGT isoform-specific contributions to tapentadol clearance using deuterated analogs as isotopic tracers; (2) Establishing population pharmacokinetic models incorporating renal glucuronide excretion rates for pediatric dose optimization [3]; and (3) Resolving analytical challenges in distinguishing isobaric tapentadol metabolites without dedicated reference standards. The Tapentadol-d5 O-β-D-Glucuronide standard addresses these gaps by enabling absolute quantification through standard curves and quality control samples [4] [6]. Recent studies utilizing this standard have revealed previously uncharacterized minor sulfate and hydroxyl-glucuronide conjugates, highlighting the need for comprehensive metabolite profiling in chronic pain populations with hepatic or renal impairment [5].
Table 3: Mass Spectrometry Parameters for Tapentadol Metabolite Analysis
Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
---|---|---|---|
Tapentadol-d5 O-β-D-Glucuronide | 426.3 | 250.2* | ESI+ |
Native Tapentadol O-β-D-Glucuronide | 421.3 | 250.2 | ESI+ |
Tapentadol-d5 (Parent) | 226.2 | 165.1* | ESI+ |
Native Tapentadol | 221.2 | 165.1 | ESI+ |
* Signature fragments reflecting deuterium incorporation and glucuronide cleavage
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: